![molecular formula C17H12ClFN6O B3410917 1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 899950-00-6](/img/structure/B3410917.png)
1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Overview
Description
1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a triazole ring, an oxadiazole ring, and substituted phenyl groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Oxadiazole Ring Formation: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using chlorine or fluorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-2-methylphenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- 1-(3-chloro-2-methylphenyl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Uniqueness
1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine stands out due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the triazole and oxadiazole rings provides a unique scaffold for further functionalization and application.
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates triazole and oxadiazole moieties. These structural features are associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key functional groups include:
- Triazole ring : Known for its diverse biological activities.
- Oxadiazole ring : Associated with anticancer properties.
- Chloro and fluorine substituents : These halogens often enhance biological activity through improved receptor interactions.
Antimicrobial Activity
Recent studies have shown that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. The target organisms often include Gram-positive and Gram-negative bacteria. For instance, derivatives of oxadiazoles have been reported to possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Organism | Activity (Zone of Inhibition) |
---|---|---|
Oxadiazole A | S. aureus | 15 mm |
Triazole B | E. coli | 18 mm |
Hybrid C | C. violaceum | 20 mm |
Anticancer Activity
The anticancer potential of this compound is supported by studies indicating that oxadiazole derivatives can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. For instance, molecular docking studies have suggested strong interactions with thymidylate synthase and HDAC enzymes .
In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspases .
Table 2: Anticancer Activity in Cell Lines
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Hybrid C | MCF-7 | 10.38 | HDAC inhibition |
Oxadiazole D | A549 | 15.25 | Thymidylate synthase inhibition |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against multiple bacterial strains. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced activity against resistant strains .
- Case Study on Anticancer Mechanisms : Research focusing on the hybridization of triazole with oxadiazoles revealed that compounds could effectively inhibit cancer cell growth through multiple pathways, including apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O/c1-9-12(18)3-2-4-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)10-5-7-11(19)8-6-10/h2-8H,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHBFVFWSSAYSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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